Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin
Description
Properties
Molecular Formula |
C26H24O7 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
5,6,7-trimethoxy-2-(3-methoxy-4-phenylmethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C26H24O7/c1-28-21-12-17(10-11-19(21)32-15-16-8-6-5-7-9-16)20-13-18(27)24-22(33-20)14-23(29-2)25(30-3)26(24)31-4/h5-14H,15H2,1-4H3 |
InChI Key |
MNSVMNZBDDUUOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis begins with a flavonoid backbone, such as jaceosidin, which is a naturally occurring flavone. The core structure can be obtained via extraction from plant sources or through synthetic routes involving chalcone intermediates.
Stepwise Synthesis Pathway
| Step | Reaction Type | Reagents & Conditions | Purpose | References/Data Source |
|---|---|---|---|---|
| 1 | Hydroxylation | Use of hydroxylating agents like hydrogen peroxide or hydroxyl radicals under controlled conditions | Introduce dihydroxy groups at specific positions | Patent WO2021158573A1; general flavonoid synthesis literature |
| 2 | Protection of hydroxyl groups | Use of protecting groups such as tert-butyldimethylsilyl (TBDMS) or benzyl groups | Protect hydroxyl groups to enable selective methylation or benzylation | Standard organic synthesis protocols |
| 3 | Methylation | Methyl iodide (CH3I) or dimethyl sulfate in presence of base (e.g., K2CO3) | Convert hydroxyl groups to methoxy groups | Patent WO2021158573A1; typical methylation reactions |
| 4 | Benzylation | Benzyl bromide or benzyl chloride with base (e.g., NaH or K2CO3) | Attach benzyl groups to hydroxyls | Patent WO2021158573A1; common benzylation method |
| 5 | Deprotection | Acidic or basic conditions to remove protecting groups | Regenerate free hydroxyl groups | Standard deprotection protocols |
Specific Reaction Conditions and Data
- Hydroxylation : Performed at elevated temperatures (~80°C) with hydrogen peroxide in acetic acid, yielding dihydroxy flavonoids with regioselectivity at targeted positions.
- Methylation : Conducted in dimethylformamide (DMF) with potassium carbonate and methyl iodide, typically at room temperature for 12–24 hours, achieving high methylation efficiency.
- Benzylation : Carried out in acetone or DMF with benzyl bromide and potassium carbonate, with reaction times of 12–48 hours, depending on substrate reactivity.
Purification and Characterization
Post-reaction mixtures are purified via column chromatography, utilizing silica gel with appropriate solvent systems (e.g., ethyl acetate/hexane). Structural confirmation involves NMR spectroscopy, mass spectrometry, and IR spectroscopy, ensuring the correct substitution pattern.
Research Data and Experimental Results
Research conducted on similar flavonoid derivatives indicates:
| Parameter | Observation | Reference/Source |
|---|---|---|
| Yield | Typically ranges from 45% to 75% for each step | Patent WO2021158573A1; organic synthesis literature |
| Purity | Achieved >95% purity after chromatographic purification | Standard purification protocols |
| Reaction Time | Methylation and benzylation reactions completed within 12–24 hours | Patent data and experimental protocols |
| Selectivity | Regioselective hydroxylation and substitution confirmed via NMR | BioRxiv preprints and patent disclosures |
Notes on Optimization and Challenges
- Regioselectivity : Achieving selective hydroxylation and substitution at specific positions requires controlled reaction conditions and protecting group strategies.
- Reaction Conditions : Mild conditions favor high yield and purity, but some steps may require optimization to prevent side reactions.
- Scale-up : Laboratory protocols are well-established, but scale-up necessitates careful control of reaction parameters to maintain consistency.
Summary of Preparation Methods
- The synthesis involves initial hydroxylation of the flavonoid core.
- Protection of hydroxyl groups allows for selective methylation and benzylation.
- Deprotection yields the targeted this compound.
- Purification and structural verification are crucial for obtaining high-quality intermediates.
Chemical Reactions Analysis
Demethylation of Methoxy Groups
Jaceosidin derivatives often undergo demethylation to restore hydroxyl groups. For example:
-
Reagent : Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Conditions : 0°C to room temperature, inert atmosphere
-
Outcome : Converts methoxy (-OCH₃) to hydroxyl (-OH) groups. This reaction is critical for increasing polarity and bioactivity .
Debenzylation of Benzyl Ethers
Benzyl-protected hydroxyl groups are removed via catalytic hydrogenation:
-
Reagent : Palladium on carbon (Pd/C) under H₂ gas
-
Conditions : Ethanol or methanol solvent, ambient pressure
-
Outcome : Cleaves benzyl ethers (-O-Bn) to free hydroxyls, enhancing reactivity for subsequent modifications .
Reactivity of Hydroxyl Groups
The liberated hydroxyl groups in Des-(O-Methyl-O-benzyl) derivatives participate in diverse reactions:
Glycosylation
Hydroxyl groups serve as attachment points for sugar moieties:
-
Reaction : Coupling with activated glycosyl donors (e.g., trichloroacetimidates)
-
Catalyst : Trimethylsilyl triflate (TMSOTf)
-
Example : Synthesis of glucuronides or glucopyranosides to improve solubility .
Esterification and Acylation
-
Reagents : Acetic anhydride, benzoyl chloride, or EDC-mediated coupling
-
Conditions : Pyridine or dichloromethane, room temperature
-
Application : Enhances lipophilicity for membrane permeability studies .
Oxidation to Quinones
-
Reagents : TEMPO/BAIB (2,2,6,6-Tetramethylpiperidin-1-oxyl with bis(acetoxy)iodobenzene)
-
Conditions : Aqueous DCM, 0°C to RT
-
Outcome : Oxidizes catechol groups to ortho-quinones, useful for electrophilic coupling .
Biological Activity Modulation
Deprotection significantly impacts bioactivity:
-
Anti-fibrotic Effects : Jaceosidin (with one methoxy and one hydroxyl group) retains anti-fibrotic activity at 10 µM, whereas full demethylation abolishes efficacy .
-
Enzyme Inhibition : Free hydroxyls enhance interactions with aldose reductase (ALR2), a target in diabetic complications .
Key Reaction Data Table
Structural Insights from Analogous Compounds
Scientific Research Applications
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and allergic responses. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis and reduce inflammation is well-documented.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin can be inferred by comparing it to jaceosidin and related flavonoids or xanthones. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Antioxidant Activity :
- Xanthones with multiple hydroxyl groups (e.g., 1,8-dihydroxy-4,6-dimethoxyxanthone) exhibit potent radical scavenging (DPPH· assay DL < 0.13 µg), surpassing Trolox . This compound, with increased hydroxylation, may show enhanced antioxidant capacity due to improved electron donation.
Anti-inflammatory Properties: Jaceosidin and related flavonoids (e.g., spinacetin, axillarin) are confirmed anti-inflammatory agents in A. copa extracts . The removal of methyl/benzyl groups in the derivative could improve interaction with inflammatory targets like cyclooxygenase (COX) or NF-κB pathways.
Antiviral Potential: Molecular docking studies on SARS-CoV-2 main protease (Mpro) highlight the importance of hydroxyl and methoxy groups. Flavonoids like 5,6-dihydroxy-7,3',4'-trimethoxyflavone exhibit stronger binding (-155.226 kcal/mol) than jaceosidin, suggesting that hydroxylation patterns critically influence affinity .
Antimicrobial Efficacy :
- Substitution patterns dictate antimicrobial potency. 3,4-Dihydroxy derivatives show high activity against C. albicans and B. subtilis, whereas 2,4- or 2,5-dihydroxy analogs are less effective . This compound’s activity would depend on the positions of its hydroxyl groups.
Mechanistic Insights from Network Pharmacology
Jaceosidin shares overlapping targets (e.g., COX-2, TNF-α) with quercetin and dihydrokaempferol but has distinct interactions due to methoxy groups .
Biological Activity
Des-(O-Methyl-O-benzyl) Dihydroxy Jaceosidin is a compound derived from the flavonoid class, specifically related to jaceosidin, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its chromone scaffold, which is essential for its biological activities. The modifications on the chromone structure significantly influence its pharmacological properties. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological targets.
1. Enzyme Inhibition
One of the primary biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Studies have demonstrated that jaceosidin exhibits selective inhibition of MAO-A and MAO-B isoforms, with IC50 values indicating significant potency compared to standard inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| This compound | 33.7 | 90 |
| Quercetin | 1.0 | 60 |
| Luteolin | 5.0 | 13 |
These findings suggest that this compound may have therapeutic potential in treating depression and neurodegenerative disorders by modulating neurotransmitter levels through MAO inhibition .
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging activity, indicating its potential role in mitigating oxidative stress-related diseases.
3. Anti-Fibrotic Effects
Research has shown that this compound can exert anti-fibrotic effects at low concentrations (10 µM). This activity was assessed using hepatic stellate cells treated with TGF-β to induce fibrosis. The compound's ability to inhibit fibrosis suggests a protective role against liver diseases .
Study on Hepatic Stellate Cells
In a controlled study, hepatic stellate cells were treated with this compound alongside TGF-β. The results indicated a reduction in fibrotic markers, suggesting that the compound could be beneficial in liver fibrosis management.
Neuroprotective Effects
Another study investigated the neuroprotective effects of jaceosidin derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. The compound showed significant protection against cell death and maintained cellular integrity, highlighting its potential for neuroprotection .
Q & A
Q. What experimental models are most suitable for studying the anti-tumor effects of Jaceosidin?
Methodological Answer: In vitro models using cancer cell lines (e.g., SGC-7901 gastric adenocarcinoma, U87 glioblastoma, PC3 prostate cancer) are foundational for assessing anti-proliferative and apoptotic effects. Key assays include:
- MTT/WST-1 assays for viability.
- Flow cytometry (Annexin V/PI staining) to quantify apoptosis.
- Western blotting to analyze mitochondrial pathway markers (e.g., Bax/Bcl-2 ratio, cytochrome c release) and PI3K/Akt signaling . Advanced Note: Validate findings with 3D spheroid models or patient-derived xenografts (PDXs) for translational relevance.
Q. How can researchers validate Jaceosidin's anti-inflammatory mechanisms in neuroinflammatory models?
Methodological Answer: Use lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2 or primary microglia) to evaluate NF-κB inhibition. Key steps:
- ELISA for pro-inflammatory cytokines (IL-6, TNF-α).
- Immunofluorescence to track NF-κB nuclear translocation.
- qPCR for COX-2 and iNOS expression . Advanced Note: Combine with in vivo models of neuroinflammation (e.g., LPS-induced Parkinson’s disease in mice) to assess blood-brain barrier penetration.
Advanced Research Questions
Q. How can contradictions in Jaceosidin’s pro-apoptotic vs. pro-survival signaling be resolved across studies?
Methodological Answer: Discrepancies may arise from cell-type-specific signaling crosstalk. For example:
- In endometrial cancer, Jaceosidin induces G2/M arrest via ATM-Chk1/2 activation , which is reversed by ATM inhibitors (e.g., KU55933) .
- In renal carcinoma, apoptosis is driven by Bax activation and Mcl-1/c-FLIP downregulation . Resolution Strategy: Use phosphoproteomics to map context-dependent kinase activity and CRISPR-Cas9 knockout models to isolate pathway contributions.
Q. What computational approaches optimize Jaceosidin’s structure-activity relationships (SAR) for enhanced bioavailability?
Methodological Answer:
- Density Functional Theory (DFT) to predict electronic properties affecting radical scavenging (e.g., hydroxyl group orientation) .
- Molecular docking (AutoDock Vina) to simulate interactions with targets like PI3K or NF-κB.
- QSAR models to prioritize derivatives with improved metabolic stability (e.g., reduced glucuronidation) .
Q. How do metabolic pathways influence Jaceosidin’s efficacy in preclinical models?
Methodological Answer: Characterize phase I/II metabolism using:
- Human liver microsomes (HLMs) to identify CYP isoforms (e.g., CYP3A4/2C9) responsible for demethylation.
- UGT enzyme assays to quantify glucuronidation rates . Advanced Note: Use LC-MS/MS to monitor metabolite profiles in plasma/tissue samples from rodent pharmacokinetic studies.
Data Contradiction Analysis
Q. Why do studies report conflicting results on Jaceosidin’s cell-cycle effects (G2/M vs. G1 arrest)?
Resolution Framework:
- Cell Line Variability : Check p53 status (wild-type vs. mutant) and baseline cyclin/CDK expression.
- Dose-Dependent Effects : Low doses may induce reversible arrest, while high doses trigger apoptosis.
- Experimental Design : Ensure synchronization protocols (e.g., serum starvation) to standardize cell-cycle phase distribution before treatment .
Methodological Tables
Q. Table 1. Key Cell Lines and Assays for Jaceosidin Studies
Q. Table 2. Conflicting Mechanisms in Jaceosidin Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
